N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a molecular formula of C20H19ClN6 and a molecular weight of 378.8581 . This compound is known for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a common scaffold in medicinal chemistry due to its potential biological activities .
Preparation Methods
The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific synthetic route and reaction conditions can vary, but generally, the process involves the coupling of a chlorophenylmethyl group with a methylphenyl group on the pyrazolo[3,4-d]pyrimidine scaffold .
Chemical Reactions Analysis
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[3,4-d]pyrimidine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
- N6-[(2-chlorophenyl)methyl]-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-[(2-chlorophenyl)methyl]-1-methyl-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine These compounds share a similar core structure but differ in the substitution patterns on the phenyl rings. The unique substitution pattern of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE contributes to its distinct biological and chemical properties .
Properties
Molecular Formula |
C20H19ClN6 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-13-6-5-8-15(10-13)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-7-3-4-9-17(14)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
XZBMJLHBKFLXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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